Conformational Isomerism: Gauche-Trans Rotamer Equilibrium Comparison with meso-2,3-Diphenylbutane
Vibrational spectroscopic analysis reveals a quantifiable difference in the conformational equilibrium between 1,2-diphenylbutane and its closest symmetric analog, meso-2,3-diphenylbutane. While both compounds exhibit an equilibrium between trans and gauche rotamers in solution, the proportion of the gauche rotamer is significantly lower for 1,2-diphenylbutane [1]. The study demonstrates that for meso-2,3-diphenylbutane, the extra bands attributed to the gauche-rotamer are more prominent, indicating a higher relative population compared to the 1,2-diphenylbutane case where such bands are generally absent or much weaker, pointing to a heavily trans-dominated equilibrium [1].
| Evidence Dimension | Relative population of gauche conformer in solution |
|---|---|
| Target Compound Data | Low proportion of gauche-rotamer; extra bands generally absent or weak in solution spectra |
| Comparator Or Baseline | meso-2,3-Diphenylbutane: More prominent extra bands in solution spectra, indicating a higher proportion of gauche-rotamer |
| Quantified Difference | The proportion of the gauche-rotamer is appreciably less than that of the trans in solution for 1,2-diphenylbutane; the difference in gauche population is qualitatively significant but not numerically quantified in the study. |
| Conditions | Infrared and Raman spectroscopy of solids and solutions |
Why This Matters
This difference in conformational preference can influence molecular packing, crystallization behavior, and solution-phase reactivity, which is critical for applications in polymer science and materials design.
- [1] Chiu, K. K.; Huang, H. H.; Chia, L. H. L. A study of rotational isomerism in 1,2-diphenylethane, its pp′-disubstituted derivatives (Cl, Br, and CN), 2,3-diphenylbutane, and its pp′-dibromo-substituted derivatives, by infrared and Raman spectroscopy and molecular polarisability measurements. J. Chem. Soc., Perkin Trans. 2 1972, 286-291. View Source
